molecular formula C10H10N2S B187767 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 112629-69-3

2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B187767
M. Wt: 190.27 g/mol
InChI Key: IAUSXQDCCZQHQE-UHFFFAOYSA-N
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Description

2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as MTTC, is an organosulfur compound with a variety of applications in the scientific and industrial research fields. It is a colorless, crystalline solid that is soluble in polar solvents and has a melting point of 149-150°C. MTTC has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. Furthermore, it has been used in the study of the mechanism of action of various enzymes and other proteins.

Scientific Research Applications

  • Synthesis of Derivatives for Antimicrobial Activity : Elkholy and Morsy (2006) reported the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity with various chemicals. They also explored its antimicrobial activity (Elkholy & Morsy, 2006).

  • Evaluation of Antifungal Properties : Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives and evaluated their antifungal activities. They discussed the relationship between functional group variation and biological activity (Gholap et al., 2007).

  • One-Pot Synthesis in Basic Ionic Liquid : Wan et al. (2011) described a one-pot synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid with good to excellent yields (Wan et al., 2011).

  • Synthesis of Thienotetrahydroquinoline Derivatives : El-Dean et al. (2004) explored the synthesis of 2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and its derivatives, discussing their potential applications (El-Dean et al., 2004).

  • Green Synthesis Methodology : Mogle et al. (2015) described a green and efficient method for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a recyclable and green catalyst (Mogle et al., 2015).

  • Synthesis and Biological Activity of Heterocyclic Derivatives : Awad et al. (1991) investigated the synthesis and biological activity of new heterocyclic quinoline derivatives, exploring their antibacterial potentials (Awad et al., 1991).

  • Microwave-Assisted Synthesis for Antibacterial and Antifungal Activities : Dodiya et al. (2011) focused on an efficient microwave-assisted synthesis of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles and evaluated their antibacterial and antifungal activities (Dodiya et al., 2011).

  • Chemosensors for Pd2+ Ions : Shally et al. (2020) developed novel chemosensors for selective identification of toxic Pd2+ ions, demonstrating their effectiveness through various studies (Shally et al., 2020).

properties

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUSXQDCCZQHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364860
Record name 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

112629-69-3
Record name 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Abdel-Latif, MM Fahad, MA Ismail - Synthetic Communications, 2020 - Taylor & Francis
The synthesis of various N-aryl 2-chloroacetamides has been described through chloroacetylation of the corresponding aryl amine. The chemical reactivity of N-aryl 2-chloroacetamides …
Number of citations: 12 www.tandfonline.com

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